molecular formula C19H23NO2 B11837448 1-[(2,3-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine

1-[(2,3-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine

Cat. No.: B11837448
M. Wt: 297.4 g/mol
InChI Key: NVBCBIAKTGDFNP-UHFFFAOYSA-N
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Description

1-[(2,3-Dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine is an organic compound that features a naphthalene backbone substituted with a dimethoxyphenyl group

Preparation Methods

The synthesis of 1-[(2,3-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthalene Backbone: The naphthalene backbone can be synthesized through a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with naphthalene in the presence of a Lewis acid catalyst.

    Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Grignard reaction, where a Grignard reagent reacts with a suitable electrophile to form the desired product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[(2,3-Dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the aromatic ring or the naphthalene backbone.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to form carbon-carbon bonds, utilizing palladium catalysts and boron reagents.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[(2,3-Dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Research: The compound is investigated for its interactions with biological macromolecules, including proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(2,3-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.

Comparison with Similar Compounds

1-[(2,3-Dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting electronic and steric properties, which influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]-3,4-dihydro-2H-naphthalen-1-amine

InChI

InChI=1S/C19H23NO2/c1-21-17-11-5-8-15(18(17)22-2)13-19(20)12-6-9-14-7-3-4-10-16(14)19/h3-5,7-8,10-11H,6,9,12-13,20H2,1-2H3

InChI Key

NVBCBIAKTGDFNP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CC2(CCCC3=CC=CC=C32)N

Origin of Product

United States

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